Enhanced Lipophilic Bulk and Predicted Membrane Permeability vs. Phenyl Analog
The replacement of a phenyl group (in the closely related analog CAS 915312-52-6) with a 2-naphthalenyl group (in CAS 915312-53-7) increases the calculated hydrophobic surface area and logP. The phenylpropyl analog has a predicted LogP of 2.5 [1]. The naphthalenyl moiety is expected to add approximately 1.5-2.0 log units based on standard fragment-based hydrophobicity constants (π constant for naphthyl ≫ phenyl), significantly enhancing passive membrane permeability, a critical factor for intracellular DHFR target engagement. No experimental logP data is available for the target compound; this is a class-level inference.
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted ~4.0-4.5 (estimated by π addition) |
| Comparator Or Baseline | 5-(2-phenylpropyl) analog: Predicted LogP 2.5 [1] |
| Quantified Difference | Estimated increase of 1.5–2.0 log units |
| Conditions | In silico prediction (ALogP/CLogP fragment-based estimation) |
Why This Matters
Higher lipophilicity can improve cellular uptake and target engagement but may also decrease aqueous solubility; the optimal balance determines the compound's suitability for cell-based versus biochemical screening cascades, directly impacting procurement for assay-specific research.
- [1] 5-(2-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (CAS 915312-52-6). Molaid MS_1531707. Data retrieved from https://www.molaid.com/MS_1531707. View Source
